molecular formula C16H17N3O3S B2865855 2-oxo-N-(2,4,6-trimethylphenyl)-1,3-dihydrobenzimidazole-5-sulfonamide CAS No. 865613-78-1

2-oxo-N-(2,4,6-trimethylphenyl)-1,3-dihydrobenzimidazole-5-sulfonamide

Cat. No. B2865855
CAS RN: 865613-78-1
M. Wt: 331.39
InChI Key: YROXOFAYZMJEKE-UHFFFAOYSA-N
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Description

2-oxo-N-(2,4,6-trimethylphenyl)-1,3-dihydrobenzimidazole-5-sulfonamide, also known as TMB-PS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of sulfonamide-based inhibitors that have shown promising results in inhibiting a variety of enzymes and proteins.

Mechanism of Action

The mechanism of action of 2-oxo-N-(2,4,6-trimethylphenyl)-1,3-dihydrobenzimidazole-5-sulfonamide involves the formation of a reversible complex with the target enzyme or protein. The sulfonamide group of this compound binds to the active site of the enzyme or protein, inhibiting its activity. The mechanism of action of this compound is similar to that of other sulfonamide-based inhibitors.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This compound has also been shown to inhibit the activity of urease, which is involved in the breakdown of urea in the body. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmitters in the body.

Advantages and Limitations for Lab Experiments

2-oxo-N-(2,4,6-trimethylphenyl)-1,3-dihydrobenzimidazole-5-sulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. This compound is also water-soluble, which makes it easy to use in biological assays. However, this compound has some limitations, including its potential toxicity and its limited selectivity for certain enzymes and proteins.

Future Directions

There are several future directions for research on 2-oxo-N-(2,4,6-trimethylphenyl)-1,3-dihydrobenzimidazole-5-sulfonamide. One potential direction is the development of more selective inhibitors based on the structure of this compound. Another potential direction is the study of the physiological effects of this compound in vivo. Additionally, this compound could be studied for its potential applications in other fields, such as agriculture and environmental science. Overall, this compound is a promising compound that has the potential to be used in a variety of scientific applications.

Synthesis Methods

The synthesis of 2-oxo-N-(2,4,6-trimethylphenyl)-1,3-dihydrobenzimidazole-5-sulfonamide involves the reaction of 2,4,6-trimethylaniline with 5-sulfamoyl-1,3-dihydrobenzimidazol-2-one in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound as a white solid.

Scientific Research Applications

2-oxo-N-(2,4,6-trimethylphenyl)-1,3-dihydrobenzimidazole-5-sulfonamide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of enzyme inhibition. It has been shown to inhibit a variety of enzymes, including carbonic anhydrase, urease, and acetylcholinesterase. This compound has also been studied for its potential applications in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-oxo-N-(2,4,6-trimethylphenyl)-1,3-dihydrobenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-9-6-10(2)15(11(3)7-9)19-23(21,22)12-4-5-13-14(8-12)18-16(20)17-13/h4-8,19H,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROXOFAYZMJEKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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